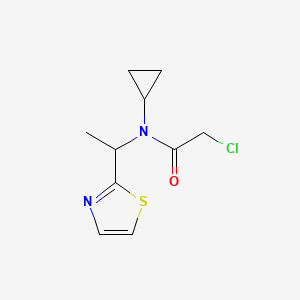

2-Chloro-N-cyclopropyl-N-(1-thiazol-2-yl-ethyl)-acetamide

Description

2-Chloro-N-cyclopropyl-N-(1-thiazol-2-yl-ethyl)-acetamide is a chloroacetamide derivative featuring a cyclopropyl group and a thiazol-2-yl-ethyl substituent. The compound’s structure combines a reactive chloroacetamide core with heterocyclic and small-ring aliphatic moieties, which are often associated with enhanced bioavailability and target specificity in pharmaceuticals. Thiazole rings, in particular, are recognized for their role in medicinal chemistry due to their electron-rich nature and ability to participate in hydrogen bonding and π-π interactions .

Propriétés

IUPAC Name |

2-chloro-N-cyclopropyl-N-[1-(1,3-thiazol-2-yl)ethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2OS/c1-7(10-12-4-5-15-10)13(8-2-3-8)9(14)6-11/h4-5,7-8H,2-3,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQLBLWQOUQFYRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC=CS1)N(C2CC2)C(=O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

2-Chloro-N-cyclopropyl-N-(1-thiazol-2-yl-ethyl)-acetamide is a synthetic compound notable for its unique structural features, including a thiazole ring and a cyclopropyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer, antimicrobial, and neuropharmacological research. The thiazole moiety is known for contributing to various biological activities, making this compound a subject of interest for ongoing pharmacological studies.

Chemical Structure and Properties

The molecular formula of 2-Chloro-N-cyclopropyl-N-(1-thiazol-2-yl-ethyl)-acetamide is C₉H₁₃ClN₂OS, with a molecular weight of approximately 232.73 g/mol. Its structure can be characterized as follows:

- Thiazole Ring : Contributes to reactivity and biological properties.

- Cyclopropyl Group : May enhance pharmacological effects and alter binding profiles.

- Chloro Substituent : Impacts reactivity and potential interactions with biological targets.

Biological Activity Overview

Research indicates that compounds containing thiazole moieties exhibit a wide range of biological activities. Preliminary studies on 2-Chloro-N-cyclopropyl-N-(1-thiazol-2-yl-ethyl)-acetamide suggest promising results in various assays, particularly concerning its interaction with biological targets.

Anticancer Activity

Molecular docking studies have shown that this compound can bind effectively to specific proteins involved in cancer pathways. The binding affinity suggests potential mechanisms through which it may exert cytotoxic effects against cancer cell lines. For instance, structure–activity relationship (SAR) studies highlight the importance of both the thiazole and cyclopropyl groups in determining activity against cancer cells.

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| 2-Chloro-N-(6-thiocyanatobenzo[d]thiazol-2-yl)acetamide | Contains a thiocyanate group | Antimicrobial | Enhanced activity due to thiocyanate |

| Thiamine (Vitamin B1) | Contains a thiazole ring | Essential for neurological function | Vital for energy metabolism |

| Pramipexole | Contains an amino-thiazole moiety | Dopamine D2 receptor agonist | Used in Parkinson's disease treatment |

| Aztreonam | Contains a thiazole ring | Antibiotic for Gram-negative bacteria | Broad-spectrum activity |

Antimicrobial Activity

The thiazole moiety is well-documented for its antimicrobial properties. Studies have indicated that derivatives similar to 2-Chloro-N-cyclopropyl-N-(1-thiazol-2-yl-ethyl)-acetamide exhibit significant activity against various bacterial strains, including resistant strains of Staphylococcus aureus and Enterococcus faecium.

Neuropharmacological Effects

The compound's potential neuropharmacological effects are also under investigation. Research has suggested that structurally related compounds exhibit anticonvulsant properties, indicating that 2-Chloro-N-cyclopropyl-N-(1-thiazol-2-yl-ethyl)-acetamide may have similar applications in treating seizure disorders.

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to 2-Chloro-N-cyclopropyl-N-(1-thiazol-2-yl-ethyl)-acetamide:

- Antitumor Studies : In vitro tests on various cancer cell lines revealed that compounds with similar thiazole structures demonstrated IC50 values comparable to established chemotherapeutics like doxorubicin, indicating significant antitumor potential.

- Antimicrobial Efficacy : Research has documented the effectiveness of thiazole derivatives against drug-resistant pathogens, showcasing their potential as novel antimicrobial agents.

- Neuropharmacological Research : Compounds featuring the thiazole structure have been evaluated for their ability to modulate neurotransmitter systems, with some showing promise as anticonvulsants in animal models.

Applications De Recherche Scientifique

Anticancer Activity

Recent studies have highlighted the anticancer properties of thiazole-containing compounds, including 2-Chloro-N-cyclopropyl-N-(1-thiazol-2-yl-ethyl)-acetamide. Thiazole derivatives have been synthesized and tested against various cancer cell lines, demonstrating significant cytotoxic effects. For instance:

- Mechanism of Action : The thiazole moiety is believed to enhance the interaction with biological targets, leading to apoptosis in cancer cells. The structure-activity relationship (SAR) studies indicate that substitutions on the thiazole ring can significantly influence the anticancer activity.

- Case Study : In a study by Evren et al. (2019), thiazole derivatives were tested against NIH/3T3 mouse embryoblast and A549 human lung adenocarcinoma cells. The compound demonstrated strong selectivity with IC50 values indicating effective growth inhibition, suggesting its potential as an anticancer agent .

Anticonvulsant Properties

Thiazole derivatives have also been explored for their anticonvulsant effects. The incorporation of the thiazole group into various structures has been linked to enhanced anticonvulsant activity:

- Research Findings : A study reported that certain thiazole analogues exhibited significant protective effects in seizure models, showing median effective doses lower than traditional anticonvulsants like ethosuximide .

- Case Study : Compounds derived from thiazoles demonstrated efficacy in both the maximal electroshock (MES) and pentylenetetrazol (PTZ) seizure models, highlighting their potential use in treating epilepsy .

Antitubercular Activity

The search for new antitubercular agents has led to the synthesis of thiazole derivatives, including 2-Chloro-N-cyclopropyl-N-(1-thiazol-2-yl-ethyl)-acetamide:

- Activity Against Mycobacterium tuberculosis : Recent studies indicate that some thiazole derivatives exhibit potent antitubercular activity, with MIC values indicating effectiveness against drug-resistant strains .

- Case Study : A group of researchers synthesized novel amino thiazoles that demonstrated significant activity against the Mycobacterium tuberculosis H37Rv strain, suggesting that modifications to the thiazole structure can enhance its therapeutic efficacy .

Synthesis and Structural Modifications

The synthesis of 2-Chloro-N-cyclopropyl-N-(1-thiazol-2-yl-ethyl)-acetamide involves several chemical reactions that can be optimized for better yields and activity:

- Synthetic Routes : Various synthetic pathways have been explored to produce this compound efficiently, including the use of cyclization reactions and acylation methods .

Summary of Applications

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural Analogues

The compound’s structural uniqueness lies in its combination of a cyclopropyl group and a thiazol-2-yl-ethyl side chain. Below is a comparison with key analogues:

Physicochemical Properties

- Target Compound : Data gaps exist, but the cyclopropyl group likely enhances metabolic stability, while the thiazol ring may improve solubility via hydrogen bonding .

- 2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide : Exhibits a high melting point (489–491 K) and a twisted conformation between the dichlorophenyl and thiazol rings, stabilizing its crystal lattice via N–H⋯N hydrogen bonds .

- N-(Thiazol-2-yl)acetamide : Simpler structure with a lower molecular weight (142.18 g/mol) and demonstrated hydrogen-bonded crystal packing .

- 2-Chloro-N-[phenyl(1,3-thiazol-2-yl)methyl]acetamide : Predicted properties include a density of 1.316 g/cm³ and a pKa of 11.91, suggesting moderate lipophilicity .

Q & A

Q. How can independent labs validate the reproducibility of synthetic protocols for this compound?

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.